7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one
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Overview
Description
7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, like others in its class, may exhibit similar pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and 1-trifluoromethylethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid.
Reaction Steps: The process may include steps like condensation, cyclization, and chlorination to form the desired benzodiazepine structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods or as a starting material for the synthesis of other benzodiazepine derivatives.
Biology
Biologically, it may be studied for its interactions with neurotransmitter receptors and its potential effects on the central nervous system.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects in treating anxiety, insomnia, and other related disorders.
Industry
In the industrial sector, it may be used in the formulation of pharmaceutical products or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one likely involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the inhibitory effects of GABA, it may produce sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the GABA-A receptor complex and associated ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
7-Chloro-1-methyl-5-(1-trifluoromethylethoxy)-3H-1,4-benzodiazepin-2(1H)-one may have unique pharmacokinetic properties, such as a different metabolic pathway or a longer half-life, compared to other benzodiazepines. Its trifluoromethylethoxy group could also contribute to distinct binding affinities and efficacy.
Properties
CAS No. |
62903-57-5 |
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Molecular Formula |
C13H12ClF3N2O2 |
Molecular Weight |
320.69 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-(1,1,1-trifluoropropan-2-yloxy)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-7(13(15,16)17)21-12-9-5-8(14)3-4-10(9)19(2)11(20)6-18-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
ZENMZLBNOCJXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1=NCC(=O)N(C2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
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